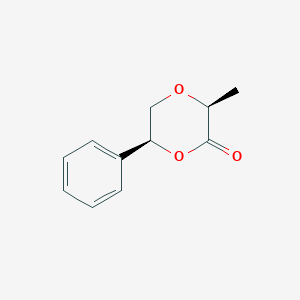
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- is a cyclic organic compound with the molecular formula C11H12O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-6-phenyl-1,4-dioxane-2,5-dione with suitable reagents to form the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrospinning have been explored for the production of related copolymers, indicating potential scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in drug delivery systems and biocompatible materials.
Medicine: Explored for its use in developing biodegradable polymers for medical implants and sutures.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, which is a key process in its application in polymer chemistry. This reaction is facilitated by catalysts and specific reaction conditions, leading to the formation of high-molecular-weight polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxan-2-one: A simpler analog without the methyl and phenyl substituents.
3-Methyl-1,4-dioxan-2-one: Similar structure but lacks the phenyl group.
6-Phenyl-1,4-dioxan-2-one: Similar structure but lacks the methyl group.
Uniqueness
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups.
Propriétés
Numéro CAS |
655246-17-6 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(3S,6S)-3-methyl-6-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10+/m0/s1 |
Clé InChI |
JZUIWDCJHDUQOU-WCBMZHEXSA-N |
SMILES isomérique |
C[C@H]1C(=O)O[C@H](CO1)C2=CC=CC=C2 |
SMILES canonique |
CC1C(=O)OC(CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

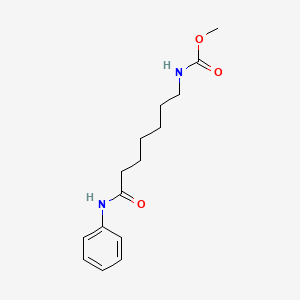
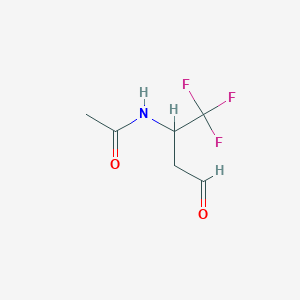
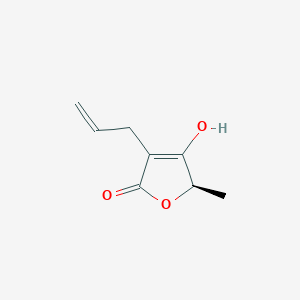
![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
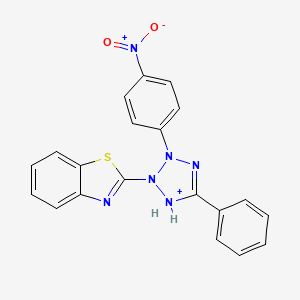
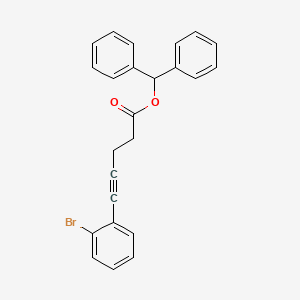
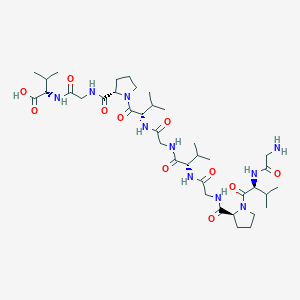
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
